molecular formula C8H9BrN2O B8211767 (R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

(R)-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine

Cat. No.: B8211767
M. Wt: 229.07 g/mol
InChI Key: NXCZJKUGVZVXDB-SSDOTTSWSA-N
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Description

®-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is a heterocyclic compound that features a pyrano-pyridine fused ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine typically involves the construction of the pyrano-pyridine core followed by the introduction of the bromine atom. One common method involves the cyclization of a suitable precursor, such as a brominated pyridine derivative, under basic conditions. The reaction is often carried out in the presence of a base like sodium hydroxide or potassium carbonate, and the reaction mixture is heated to promote cyclization.

Industrial Production Methods

In an industrial setting, the production of ®-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems can also help in scaling up the production while maintaining the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

®-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

    Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex heterocyclic systems.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, and amines. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Cyclization Reactions: Cyclization can be promoted by using bases like sodium hydroxide or acids like hydrochloric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrano-pyridine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

®-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine has several applications in scientific research:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structure.

    Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ®-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the pyrano-pyridine core play crucial roles in binding to these targets, leading to inhibition or activation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridine: Lacks the amine group but shares the pyrano-pyridine core.

    3,4-Dihydro-2H-pyrano[2,3-b]pyridin-4-amine: Lacks the bromine atom but has the amine group.

    6-Chloro-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine: Similar structure with a chlorine atom instead of bromine.

Uniqueness

®-6-Bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine is unique due to the presence of both the bromine atom and the amine group, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

(4R)-6-bromo-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O/c9-5-3-6-7(10)1-2-12-8(6)11-4-5/h3-4,7H,1-2,10H2/t7-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCZJKUGVZVXDB-SSDOTTSWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1N)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC2=C([C@@H]1N)C=C(C=N2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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